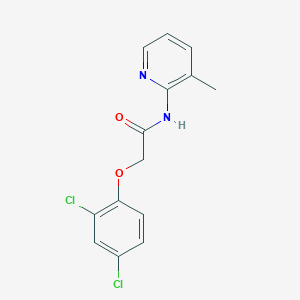![molecular formula C17H16ClNO5S B5692371 5-{[4-(4-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5692371.png)
5-{[4-(4-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-5-oxopentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{[4-(4-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-5-oxopentanoic acid, also known as CP-690,550, is a chemical compound that has been studied extensively for its potential use in treating autoimmune diseases. This compound belongs to a class of drugs known as Janus kinase (JAK) inhibitors, which work by blocking the activity of certain enzymes that play a key role in the immune system. In
作用机制
5-{[4-(4-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-5-oxopentanoic acid works by blocking the activity of JAK enzymes, which are involved in the signaling pathways that regulate immune cell function. By inhibiting JAK activity, 5-{[4-(4-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-5-oxopentanoic acid can reduce the production of pro-inflammatory cytokines and other molecules that contribute to autoimmune disease pathology. The specific JAK isoforms targeted by 5-{[4-(4-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-5-oxopentanoic acid include JAK1 and JAK3, which are involved in the signaling pathways of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21.
Biochemical and Physiological Effects:
5-{[4-(4-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-5-oxopentanoic acid has several biochemical and physiological effects that contribute to its therapeutic potential. By inhibiting JAK activity, 5-{[4-(4-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-5-oxopentanoic acid can reduce the production of pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), which are elevated in autoimmune diseases. 5-{[4-(4-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-5-oxopentanoic acid can also reduce the activation and proliferation of immune cells, such as T cells and B cells, which play a key role in autoimmune disease pathology. Additionally, 5-{[4-(4-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-5-oxopentanoic acid can reduce the production of antibodies that target self-antigens, which are a hallmark of autoimmune diseases.
实验室实验的优点和局限性
5-{[4-(4-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-5-oxopentanoic acid has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied in preclinical and clinical settings, which provides a wealth of data on its safety and efficacy. Additionally, 5-{[4-(4-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-5-oxopentanoic acid has a well-defined mechanism of action, which allows for targeted studies on specific signaling pathways and immune cell types. However, 5-{[4-(4-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-5-oxopentanoic acid also has several limitations, such as its specificity for JAK1 and JAK3 isoforms, which may limit its efficacy in certain autoimmune diseases that involve other cytokines and signaling pathways. Additionally, 5-{[4-(4-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-5-oxopentanoic acid may have off-target effects on other enzymes and signaling pathways, which can complicate data interpretation.
未来方向
There are several future directions for research on 5-{[4-(4-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-5-oxopentanoic acid. One direction is to explore its potential use in combination with other drugs, such as biologic therapies, to improve its efficacy in treating autoimmune diseases. Additionally, further studies are needed to evaluate the long-term safety and efficacy of 5-{[4-(4-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-5-oxopentanoic acid in humans, as well as its potential use in other autoimmune diseases that involve different cytokines and signaling pathways. Finally, studies are needed to elucidate the off-target effects of 5-{[4-(4-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-5-oxopentanoic acid and to develop more specific JAK inhibitors that can target other isoforms and signaling pathways.
合成方法
The synthesis of 5-{[4-(4-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-5-oxopentanoic acid involves several steps, including the reaction of 4-chlorophenyl isothiocyanate with 3-methoxycarbonyl-2-thiophenamine to form the intermediate compound, which is then reacted with 5-oxopentanoic acid to produce the final product. The synthesis method has been optimized to increase the yield and purity of 5-{[4-(4-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-5-oxopentanoic acid, and several analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are used to confirm the identity and purity of the compound.
科学研究应用
5-{[4-(4-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-5-oxopentanoic acid has been extensively studied for its potential use in treating autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Several preclinical studies have shown that 5-{[4-(4-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-5-oxopentanoic acid can effectively reduce inflammation and improve disease symptoms in animal models of these diseases. Clinical trials have also been conducted to evaluate the safety and efficacy of 5-{[4-(4-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-5-oxopentanoic acid in humans, with promising results.
属性
IUPAC Name |
5-[[4-(4-chlorophenyl)-3-methoxycarbonylthiophen-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO5S/c1-24-17(23)15-12(10-5-7-11(18)8-6-10)9-25-16(15)19-13(20)3-2-4-14(21)22/h5-9H,2-4H2,1H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXIUELMJUNIGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[4-(4-Chlorophenyl)-3-(methoxycarbonyl)thiophen-2-yl]amino}-5-oxopentanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


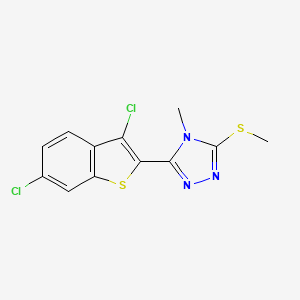


![N-(6-oxo-6,9,10,11,12,13-hexahydrochromeno[4,3-d]cyclohepta[b]pyridin-7-yl)acetamide](/img/structure/B5692329.png)
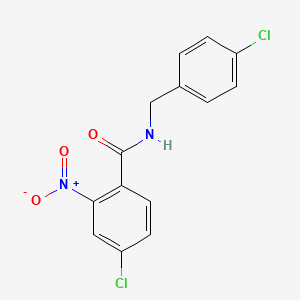

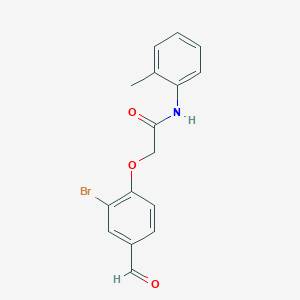
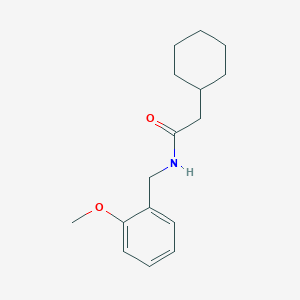

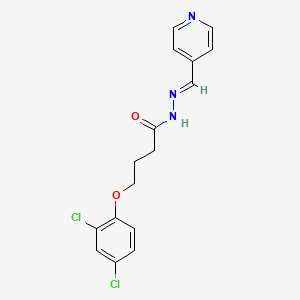
![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5692370.png)
![ethyl 2-[(3-cyclopentylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5692375.png)
